molecular formula C15H19NO B12862746 N-Benzyl-1-(2-ethyl-5-methylfuran-3-yl)methanamine

N-Benzyl-1-(2-ethyl-5-methylfuran-3-yl)methanamine

Cat. No.: B12862746
M. Wt: 229.32 g/mol
InChI Key: OPSBAOBMURNMDT-UHFFFAOYSA-N
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Description

N-Benzyl-1-(2-ethyl-5-methylfuran-3-yl)methanamine: is an organic compound that belongs to the class of heterocyclic amines It features a benzyl group attached to a methanamine moiety, which is further connected to a substituted furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-1-(2-ethyl-5-methylfuran-3-yl)methanamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters would enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-1-(2-ethyl-5-methylfuran-3-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on activated charcoal.

    Substitution: N-bromosuccinimide in the presence of light or heat.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Fully reduced amine derivatives.

    Substitution: Brominated derivatives at the benzylic position.

Scientific Research Applications

N-Benzyl-1-(2-ethyl-5-methylfuran-3-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Benzyl-1-(2-ethyl-5-methylfuran-3-yl)methanamine involves its interaction with specific molecular targets. The compound can inhibit the growth of cancer cells by inducing oxidative stress and inhibiting the release of proinflammatory cytokines such as interleukin 6 (IL-6) . This leads to the disruption of cellular pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzyl-1-(2-ethyl-5-methylfuran-3-yl)methanamine is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted synthesis and research applications.

Properties

Molecular Formula

C15H19NO

Molecular Weight

229.32 g/mol

IUPAC Name

N-[(2-ethyl-5-methylfuran-3-yl)methyl]-1-phenylmethanamine

InChI

InChI=1S/C15H19NO/c1-3-15-14(9-12(2)17-15)11-16-10-13-7-5-4-6-8-13/h4-9,16H,3,10-11H2,1-2H3

InChI Key

OPSBAOBMURNMDT-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(O1)C)CNCC2=CC=CC=C2

Origin of Product

United States

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